molecular formula C13H19NO4 B6643579 Methyl 4-(bicyclo[3.1.0]hexane-6-carbonyl)morpholine-3-carboxylate

Methyl 4-(bicyclo[3.1.0]hexane-6-carbonyl)morpholine-3-carboxylate

Cat. No.: B6643579
M. Wt: 253.29 g/mol
InChI Key: WCXDEWKHVOHSGD-UHFFFAOYSA-N
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Description

Methyl 4-(bicyclo[310]hexane-6-carbonyl)morpholine-3-carboxylate is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(bicyclo[3.1.0]hexane-6-carbonyl)morpholine-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the Bicyclic Core: The bicyclo[3.1.0]hexane core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the Carbonyl Group: The carbonyl group at the 6-position is introduced via oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Morpholine Ring Formation: The morpholine ring is formed through a cyclization reaction involving an appropriate amine and an ester intermediate.

    Esterification: The final step involves esterification to introduce the methyl ester group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the bicyclic core and the morpholine ring. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed on the carbonyl group using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the methoxy group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, alcohols, under basic or acidic conditions.

Major Products:

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with alcohol or alkane functionalities.

    Substitution: Substituted derivatives with new functional groups replacing the ester group.

Chemistry:

    Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions due to its unique structure.

Biology:

    Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.

Medicine:

    Antimicrobial Agents: Potential use in the synthesis of antimicrobial compounds.

    Anti-inflammatory Agents: Studied for its anti-inflammatory properties.

Industry:

    Material Science: Used in the development of new materials with unique mechanical and chemical properties.

Mechanism of Action

The mechanism of action of Methyl 4-(bicyclo[3.1.0]hexane-6-carbonyl)morpholine-3-carboxylate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bicyclic structure allows for unique interactions with biological macromolecules, potentially leading to specific binding and activity.

Comparison with Similar Compounds

    Methyl 4-(cyclohexane-1-carbonyl)morpholine-3-carboxylate: Similar structure but lacks the bicyclic core.

    Methyl 4-(bicyclo[2.2.1]heptane-6-carbonyl)morpholine-3-carboxylate: Contains a different bicyclic core.

Uniqueness: Methyl 4-(bicyclo[3.1.0]hexane-6-carbonyl)morpholine-3-carboxylate is unique due to its bicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring specific molecular interactions and stability.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics.

Properties

IUPAC Name

methyl 4-(bicyclo[3.1.0]hexane-6-carbonyl)morpholine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4/c1-17-13(16)10-7-18-6-5-14(10)12(15)11-8-3-2-4-9(8)11/h8-11H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCXDEWKHVOHSGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1COCCN1C(=O)C2C3C2CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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